N,N'-(4-methylbenzene-1,3-diyl)bis(4-nitrobenzamide)
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Overview
Description
N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE is a complex organic compound with the molecular formula C22H20N4O7 and a molecular weight of 452.427 g/mol . This compound is notable for its unique structure, which includes nitrobenzoyl and nitrobenzamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE typically involves the reaction of 2-methyl-5-nitrobenzoic acid with 4-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while electrophilic substitution reactions yield various substituted derivatives of the original compound.
Scientific Research Applications
N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s aromatic structure allows it to intercalate with DNA or interact with proteins, potentially affecting gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-N-(4-((2-METHYL-5-NITROBENZOYL)AMINO)PHENYL)-5-NITROBENZAMIDE
- 2-METHOXY-N-(2-((2-METHOXY-5-NITROBENZOYL)AMINO)PHENYL)-5-NITROBENZAMIDE
- N-(2,2-Diphenylethyl)-4-nitrobenzamide
Uniqueness
N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H16N4O6 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H16N4O6/c1-13-2-7-16(22-20(26)14-3-8-17(9-4-14)24(28)29)12-19(13)23-21(27)15-5-10-18(11-6-15)25(30)31/h2-12H,1H3,(H,22,26)(H,23,27) |
InChI Key |
FNYSZVAPCUXAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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